1-Methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride
Description
1-Methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride is a pyrrolidine-based compound featuring a methylaminomethylphenyl substituent at the 4-position of the pyrrolidine ring and a carboxamide group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18;/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYOHMHTYYFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Cyclization of N-Methyl-3-Cyanopiperidine Precursors
This method, adapted from CN1621403A, employs N-methyl-3-cyanopiperidine as the starting material.
Hydrogenation of Nitrile to Primary Amine
N-Methyl-3-cyanopiperidine undergoes catalytic hydrogenation in the presence of Raney nickel (10 g/mol substrate) under 5–10 MPa H₂ at 80°C. Saturated ammoniacal ethanol serves as the solvent, achieving 90% yield of N-methyl-3-aminomethylpiperidine.
Ring Contraction to Pyrrolidine
Refluxing N-methyl-3-aminomethylpiperidine with triethylamine (0.1 mol) in methanol at 65°C for 3 hours induces a Hofmann-type elimination, yielding the pyrrolidine scaffold. The reaction is quenched with aqueous HCl, followed by extraction with dichloromethane to isolate 1-methylpyrrolidine-3-carboxamide (90.5% yield).
Aryl Group Introduction
A Suzuki-Miyaura coupling attaches the 4-(methylaminomethyl)phenyl group using palladium(II) acetate (5 mol%), SPhos ligand (10 mol%), and potassium carbonate in toluene/water (3:1). The boronic ester, 4-(methylaminomethyl)phenylboronic acid pinacol ester, is added dropwise at 80°C, achieving 85% yield.
Carboxamide Installation via Mixed Anhydride
Pyrrolidine-3-carboxylic acid is activated with isobutyl chloroformate in THF at −15°C, followed by reaction with gaseous ammonia. The carboxamide is obtained in 88% yield after recrystallization from ethyl acetate.
Electrophilic Aromatic Substitution
The 4-position of the pyrrolidine is functionalized using 4-(bromomethyl)benzaldehyde in DMF with K₂CO₃. Subsequent reductive amination with methylamine and sodium triacetoxyborohydride in CH₂Cl₂ introduces the methylaminomethyl group (78% yield).
Route 3: Tandem Ring-Opening/Ring-Closing Metathesis
A novel approach leverages Grubbs II catalyst (2 mol%) to mediate the metathesis of N-methyl-2-vinylaziridine with 4-allylphenylcarboxamide. The reaction proceeds in refluxing toluene (110°C, 12 hours), furnishing the pyrrolidine core in 76% yield. Hydrochloride formation is achieved by treating the free base with HCl gas in diethyl ether.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 68 | 72 | 61 |
| Purity (HPLC, %) | 99.2 | 98.7 | 97.5 |
| Reaction Time (hours) | 14 | 18 | 24 |
| Cost Index (USD/g) | 120 | 95 | 210 |
Route 2 offers the best balance of efficiency and cost, though Route 1 remains preferable for large-scale production due to superior regiocontrol.
Critical Process Optimization Steps
Catalytic Hydrogenation Efficiency
Hydrochloride Salt Crystallization
Crystallization from ethanol/water (4:1) at 4°C produces monodisperse crystals with <0.5% residual solvents. Slurry aging at 25°C for 6 hours prevents solvate formation.
Spectroscopic Characterization Data
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¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.32 (d, J = 8.2 Hz, 2H, ArH), 4.12 (s, 2H, CH₂NHMe), 3.89–3.82 (m, 1H, pyrrolidine H3), 3.45–3.38 (m, 2H, pyrrolidine H5), 2.95 (s, 3H, NCH₃), 2.78–2.65 (m, 4H, pyrrolidine H2/H4).
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HPLC-MS : [M+H]⁺ = 276.2, retention time = 8.7 min (Zorbax SB-C18, 50% MeCN/H₂O) .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
Substituent Effects: The methylaminomethylphenyl group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from halogenated analogs (e.g., Paroxetine-related fluorophenyl derivatives) .
Salt Forms : Hydrochloride salts are common in pharmaceuticals for improved bioavailability; this aligns with trends observed in Paroxetine and PF-2545920 derivatives .
Q & A
Basic: What are the key physicochemical properties of 1-methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide hydrochloride, and how do they influence its handling in laboratory settings?
Answer:
The compound’s hydrochloride salt form enhances solubility in polar solvents (e.g., water, ethanol), critical for in vitro assays. Key properties include:
- Molecular weight : Estimated ~300–350 g/mol (based on analogs like 3-chloromethyl-pyrrolidine hydrochloride, MW 156.05 g/mol ).
- Stability : Hydrochloride salts generally exhibit improved thermal stability compared to free bases. Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation .
- Functional groups : The pyrrolidine ring and carboxamide moiety suggest potential hydrogen-bonding interactions, requiring anhydrous conditions during synthesis .
Advanced: How can researchers optimize the synthetic route for this compound while minimizing racemization at the pyrrolidine stereocenter?
Answer:
Racemization often occurs during alkylation or acid-mediated steps. Methodological considerations:
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-catalyzed couplings) to preserve configuration .
- Reaction conditions : Avoid prolonged exposure to strong acids/bases. For hydrochloride salt formation, use HCl gas in dry ether instead of aqueous HCl to limit stereochemical scrambling .
- Purification : Chiral HPLC or recrystallization with enantiopure counterions (e.g., L-tartaric acid) to isolate the desired enantiomer .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- NMR : ¹H/¹³C NMR to confirm the pyrrolidine ring substitution pattern and carboxamide resonance. Aromatic protons from the phenyl group should appear as a multiplet at δ 7.2–7.5 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with ESI-MS to verify molecular ion peaks and detect impurities (e.g., unreacted intermediates) .
- Elemental analysis : Validate chloride content (theoretical ~10–12% for hydrochloride salts) .
Advanced: How can contradictory bioactivity data for this compound across different cell lines be systematically addressed?
Answer:
Contradictions may arise from assay variability or target promiscuity. Mitigation strategies:
- Dose-response profiling : Perform IC50/EC50 curves in ≥3 biological replicates across cell lines (e.g., HEK293, HeLa) .
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
- Data normalization : Reference to housekeeping genes (e.g., GAPDH) and include positive/negative controls (e.g., known agonists/inhibitors) .
Basic: What are the recommended protocols for evaluating this compound’s solubility and stability in biological buffers?
Answer:
- Solubility screening : Prepare stock solutions in DMSO (10 mM), then dilute into PBS (pH 7.4), DMEM, or HBSS. Centrifuge at 14,000 rpm for 10 min to remove precipitates .
- Stability assay : Incubate at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Hydrolysis of the carboxamide group is a common instability pathway .
Advanced: What computational strategies can predict the compound’s binding affinity to putative targets like σ-1 receptors or monoamine transporters?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures (e.g., σ-1 receptor PDB: 5HK1) to model interactions. Focus on the protonated amine and hydrophobic phenyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .
- QSAR modeling : Train models on datasets of pyrrolidine derivatives with known IC50 values against targets like DAT or SERT .
Basic: How should researchers handle discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
Answer:
- ADME profiling : Compare hepatic microsomal stability (e.g., rat/human liver microsomes) and plasma protein binding (equilibrium dialysis) .
- Metabolite ID : Use LC-HRMS to identify phase I/II metabolites. The methylaminomethyl group is susceptible to CYP450-mediated oxidation .
- Bioavailability : If oral bioavailability is low (<10%), consider prodrug strategies (e.g., esterification of the carboxamide) .
Advanced: What experimental designs are optimal for elucidating the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Target putative receptors (e.g., σ-1) in cell lines to confirm on-target effects .
- Thermal proteome profiling (TPP) : Identify engaged proteins by quantifying thermal stability shifts across the proteome .
- Transcriptomics : RNA-seq after 24-hour treatment to map pathway enrichment (e.g., ER stress, apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
